Lead(II) hydroxide

Beschreibung

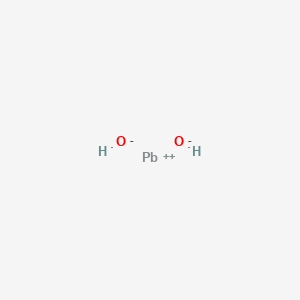

Structure

2D Structure

Eigenschaften

IUPAC Name |

lead(2+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Pb/h2*1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZYIVBHUDKWEO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015737 | |

| Record name | Lead(2+) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19783-14-3 | |

| Record name | Lead hydroxide (Pb(OH)2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19783-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead(2+) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Nanostructure Engineering of Lead Ii Hydroxide

Controlled Precipitation Techniques for Lead(II) Hydroxide (B78521) Synthesis

Controlled precipitation is a primary and widely documented method for synthesizing lead(II) hydroxide. This technique involves the reaction of a soluble lead(II) salt with an alkaline solution under carefully managed conditions to induce the formation of a solid this compound precipitate.

Reaction of Lead(II) Salts with Alkaline Solutions

The most common approach for synthesizing this compound is through the reaction of an aqueous solution of a lead(II) salt, such as lead(II) nitrate (B79036), with an alkaline solution like sodium hydroxide. chemguide.co.uk The addition of sodium hydroxide to a lead(II) nitrate solution results in the formation of a white precipitate of this compound. chemguide.co.ukvaia.combrainly.com

The balanced chemical equation for this double displacement reaction is: Pb(NO₃)₂(aq) + 2NaOH(aq) → Pb(OH)₂(s) + 2NaNO₃(aq) brainly.com

In this reaction, the lead(II) cations (Pb²⁺) from the lead(II) nitrate and the hydroxide anions (OH⁻) from the sodium hydroxide combine to form the insoluble this compound solid. brainly.com The sodium (Na⁺) and nitrate (NO₃⁻) ions remain in the solution as spectator ions. brainly.com

Other alkaline reagents can also be employed. For instance, potassium hydroxide (KOH) can be used, which offers the advantage of a higher solubility of the byproduct, potassium nitrate (KNO₃), simplifying the purification process. Ammonium hydroxide is another alternative, though its use can lead to the formation of basic lead carbonate in the presence of carbon dioxide.

Influence of pH and Temperature on Precipitation Processes

The pH of the reaction mixture is a critical parameter in the synthesis of this compound. Precipitation typically commences at a pH of approximately 6.0 and is generally complete around a pH of 8.5. It is crucial to control the pH, as this compound is amphoteric, meaning it can dissolve in both acidic and strongly alkaline solutions. In highly alkaline conditions, specifically at a pH above 12, the this compound precipitate can redissolve to form soluble plumbite ions, such as [Pb(OH)₄]²⁻. vaia.com Optimal pH for maximizing the precipitation yield is generally considered to be in the range of 8.0 to 10.0. mdpi.com

Temperature also plays a significant role in the characteristics of the resulting this compound. Reactions conducted at room temperature (around 20–25°C) tend to produce an amorphous, or non-crystalline, form of this compound. Conversely, carrying out the precipitation at elevated temperatures, for example between 50–60°C, promotes the formation of a more crystalline product.

| Parameter | Condition | Effect on Product | Source |

|---|---|---|---|

| pH | ~6.0 | Initiation of precipitation | |

| 8.0–10.0 | Optimal range for maximizing yield | mdpi.com | |

| >12.0 | Redissolution of precipitate to form plumbite ions | ||

| Temperature | 20–25°C (Room Temperature) | Favors amorphous form | |

| 50–60°C | Promotes crystalline forms |

Role of Reagent Concentration and Stoichiometry

The concentration and stoichiometric ratio of the reactants significantly influence the synthesis of this compound. The stoichiometry of the reaction between lead(II) nitrate and sodium hydroxide, as indicated by the balanced chemical equation, is 1:2. brainly.com Precise control of this ratio is important to ensure the complete precipitation of lead(II) ions and to avoid the formation of byproducts.

The concentration of the lead nitrate solution can affect the rate and efficiency of lead removal. mdpi.com Studies have shown that varying the initial concentration of lead nitrate can impact the volume of sludge produced during precipitation. mdpi.com Furthermore, high concentrations of nitrate ions have been observed to slow down the kinetics of the precipitation reaction. The ratio of the precipitant (hydroxide solution) to the metal (lead solution) is a key factor influencing the effectiveness of lead removal. mdpi.com

Nanostructured this compound Synthesis

The synthesis of this compound with controlled nanostructures has garnered interest due to the enhanced properties these materials can exhibit, such as a high surface area.

Chemical Co-precipitation for Nanoparticle Formation

Chemical co-precipitation is a method used to synthesize this compound nanoparticles. researchgate.netscispace.com This technique involves the simultaneous precipitation of the desired compound from a solution containing the precursor ions. In the context of this compound, this is achieved by mixing solutions of a lead(II) salt, like lead(II) nitrate, and a precipitating agent, such as sodium hydroxide, under controlled conditions. researchgate.net

In a typical synthesis, precise amounts of the reagents are dissolved separately in a solvent, often distilled water, to achieve a specific concentration (e.g., 0.1 M). researchgate.net The solutions are then mixed, often with magnetic stirring to ensure homogeneity, leading to the formation of a precipitate. researchgate.net The resulting nanoparticles are then separated, washed to remove impurities, and dried. researchgate.net This method has been successfully used to produce this compound nanoparticles with an average grain size of approximately 60.17 nm. researchgate.net

Solvothermal Synthesis for Nanostructures

Solvothermal synthesis is an emerging technique for producing nanostructured this compound, including nanorods and materials with a high surface area. This method involves a chemical reaction in a closed system, such as an autoclave, where the solvent is heated above its boiling point to increase the pressure.

This technique has been utilized to create this compound with a high surface area, in the range of 120–150 m²/g, by using ethanol-water mixtures as the solvent at temperatures between 150–180°C. Another study demonstrated the synthesis of this compound nanorods through a solution-phase reaction where potassium hydroxide was mixed with a lead nitrate solution containing sodium chloride as an additive. researchgate.net The presence of chloride ions in the precursor solution was found to be instrumental in directing the growth of the rod-like morphology. researchgate.net

| Synthesis Method | Key Parameters/Reagents | Resulting Nanostructure | Notable Findings | Source |

|---|---|---|---|---|

| Chemical Co-precipitation | 0.1 M Lead(II) nitrate and 0.1 M Sodium hydroxide in distilled water | Nanoparticles | Average grain size of 60.17 nm | researchgate.net |

| Solvothermal Synthesis | Ethanol-water mixture, 150–180°C | High surface area material | Surface area of 120–150 m²/g | |

| Solution-Phase Reaction | Lead nitrate, Potassium hydroxide, Sodium chloride (additive) | Nanorods | Chloride ions induce rod-like morphology | researchgate.net |

Hydrothermal Fabrication Methods

Hydrothermal synthesis is a versatile method for producing crystalline nanostructures from aqueous solutions under conditions of high temperature and pressure. rsc.org This technique is widely employed for the synthesis of various metal hydroxides, including those of lead. rsc.org The process typically involves the reaction of a lead salt precursor, such as lead nitrate (Pb(NO₃)₂), with a hydroxide source, like potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a sealed vessel, often a Teflon-lined autoclave. evitachem.comtandfonline.com

The morphology and size of the resulting this compound nanostructures are influenced by several key experimental parameters:

Temperature: The reaction temperature plays a critical role in the crystallization process. tandfonline.com

Reaction Time: The duration of the hydrothermal treatment affects the growth and assembly of the nanostructures. tandfonline.com

pH of the Solution: The pH, controlled by the concentration of the hydroxide source, is a determining factor in the precipitation and morphology of the product. samcotech.com

Precursors and Solvents: The choice of lead salt and the solvent system (e.g., water, ethanol-water mixtures) can also impact the final product characteristics. nih.gov

By carefully controlling these parameters, researchers can direct the synthesis towards specific morphologies. The hydrothermal method's advantages include the ability to produce highly crystalline and uniform nanostructures. rsc.org

Sonochemical Routes for Nano-size Complexes

Sonochemistry utilizes the physical and chemical effects of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid irradiated with high-frequency ultrasound—to drive chemical reactions. csic.es This method has been successfully applied to the synthesis of nano-sized lead(II) complexes, often involving this compound as an intermediate or primary product. researchgate.netnih.gov

In a typical sonochemical synthesis, a solution containing a lead precursor, such as lead nitrate, is subjected to ultrasonic waves. researchgate.net This process can be performed in the presence of a precipitating agent like sodium hydroxide or potassium hydroxide. researchgate.netnih.gov The extreme conditions of temperature and pressure generated during bubble collapse facilitate the rapid reaction and formation of nanoparticles. csic.es

Key findings from sonochemical synthesis of lead-based nano-complexes include:

The synthesis of lead oxide (PbO) nanoparticles has been achieved by first forming lead hydroxide in a solution under ultrasonic irradiation, followed by dehydration. researchgate.net

The morphology and particle size of the resulting nanostructures can be controlled by parameters such as the concentration of reactants, sonication time and intensity, and the presence of surfactants or structure-directing agents like polyvinylpyrrolidone (B124986) (PVP). researchgate.netresearchgate.net

This method has been used to produce uniform and homogeneous nanostructured powders with particle sizes in the range of 20-40 nm. researchgate.net

Sonochemical routes have also been employed to synthesize nano-sized lead(II) coordination polymers, which can then serve as precursors for obtaining lead oxide nanoparticles through calcination. ijnnonline.net

The primary advantage of the sonochemical method is its simplicity and ability to produce small, uniform nanoparticles with a high surface area. csic.es

Synthesis of this compound Nanowires via Liquid-Phase Chemical Reactions

One-dimensional nanostructures like nanowires have attracted considerable interest due to their unique properties. This compound nanowires have been successfully synthesized using a straightforward and cost-effective liquid-phase chemical reaction. sci-hub.se

This method involves the reaction of lead nitrate (Pb(NO₃)₂) with potassium hydroxide (KOH) in an aqueous solution. A crucial aspect of this synthesis is the addition of sodium chloride (NaCl) to the precursor solution. sci-hub.seresearchgate.net The presence of chloride ions is reported to be essential for the formation of the nanowire morphology. sci-hub.se

The general procedure is as follows:

Lead nitrate and sodium chloride are dissolved in deionized water. evitachem.comgoogle.com

The solution is heated to a specific temperature range, typically between 50-90°C. google.com

A solution of potassium hydroxide is then added, leading to the formation of a white precipitate of this compound nanostructures. evitachem.comgoogle.com

The resulting nanowires can have lengths of several micrometers and diameters of several tens of nanometers. sci-hub.se Selected-area electron diffraction (SAED) studies have confirmed that these nanowires are single crystalline with a hexagonal structure. sci-hub.segoogle.com

| Parameter | Condition | Resulting Morphology |

| Reactants | Pb(NO₃)₂, KOH, NaCl | Nanowires/Nanorods |

| Temperature | 50-90 °C | Nanorods |

| Cl⁻:Pb²⁺ Ratio | 1:1 to 10:1 | Nanorods |

| Pb²⁺:OH⁻ Ratio | 1:3 | Nanowires/Nanorods |

This table summarizes the typical reaction conditions for the synthesis of this compound nanowires/nanorods via liquid-phase chemical reaction, based on available research. sci-hub.segoogle.com

Effect of Additives and Ligands on Nanostructure Morphology and Formation

Additives and ligands play a pivotal role in controlling the size, shape, and stability of nanostructures during synthesis. Their presence in the reaction medium can influence nucleation and growth kinetics, leading to diverse morphologies. rsc.orgmdpi.com

In the synthesis of this compound, specific additives have been shown to be critical:

Chloride Ions (Cl⁻): As mentioned previously, chloride ions are instrumental in directing the growth of this compound into one-dimensional structures like nanowires and nanorods. sci-hub.seresearchgate.net Controlled experiments have shown that a higher concentration ratio of chloride ions to lead(II) ions (e.g., 5:1 and 6:1) favors the formation of nanowires. sci-hub.se

Surfactants and Polymers: Surfactants and polymers are often used as "capping agents" or "structure-directing agents." For instance, polyvinylpyrrolidone (PVP) has been used in the sonochemical synthesis of lead oxide nanoparticles, helping to form smaller and more regular shapes. researchgate.net In other metal hydroxide systems, additives like sodium alginate have been shown to induce the self-assembly of nanoparticles into complex, three-dimensional superstructures. acs.org The presence of an appropriate amount of such a biopolymer is a key factor in achieving these morphologies. acs.org

Organic Ligands: Organic ligands can form complex compounds with lead(II) ions, influencing the resulting structure. researchgate.net For example, the use of N,N-bis(salicylidene)-ethylenediamine (H₂salen) in a sonochemical process was found to be a crucial factor in the formation of one-dimensional lead iodide hydroxide micro/nanostructures. researchgate.net

The effect of these additives is often concentration-dependent, and their interaction with the metal ions and the growing crystal facets dictates the final morphology of the nanostructure. acs.org

Purity and Reproducibility in this compound Synthesis

Achieving high purity and reproducibility is essential for the reliable application of synthesized this compound nanostructures. The presence of impurities or variations in morphology can significantly alter the material's properties.

Purification Protocols for Precipitated Products

Following synthesis, the precipitated this compound product is typically contaminated with unreacted precursors, byproducts, and residual solvents. Therefore, a thorough purification process is necessary. vito.be

Standard purification protocols for precipitated products include:

Filtration: The solid product is separated from the liquid reaction medium. vito.be

Washing: The collected precipitate is washed repeatedly to remove soluble impurities. Deionized water and ethanol (B145695) are commonly used for this purpose. nih.gov

Centrifugation: This technique is particularly useful for separating nanoparticles from the solution, especially when dealing with suspensions of very fine particles like nanowires. sci-hub.se

Drying: After washing, the purified product is dried, often in an oven at a controlled temperature (e.g., 60°C), to remove any remaining solvent. nih.gov

In specific cases, more complex purification strategies may be employed. For instance, a process has been described to produce pure lead hydroxide from impure lead sulfate (B86663) by reacting it with an excess of calcium acetate (B1210297), followed by filtration and precipitation with a base like lime. google.com The prevention of contamination, such as the formation of basic lead carbonate from atmospheric carbon dioxide, can be achieved by preparing solutions in a CO₂-free atmosphere. google.com

| Purification Step | Purpose | Common Reagents/Methods |

| Separation | Isolate solid product from reaction solution | Filtration, Centrifugation |

| Washing | Remove soluble impurities and byproducts | Deionized water, Ethanol |

| Drying | Remove residual solvents | Oven drying at controlled temperatures |

This table outlines the general steps and purpose of purification protocols for precipitated this compound. nih.govsci-hub.sevito.be

Aqueous Solution Chemistry and Speciation Dynamics of Lead Ii Hydroxide

Hydrolysis of Lead(II) Ions and Formation of Hydroxo Complexes

In aqueous solutions, the lead(II) ion (Pb²⁺) undergoes hydrolysis, a process in which water molecules coordinate with the metal ion and subsequently deprotonate to form a series of hydroxo complexes. scilit.comscholaris.ca This step-wise formation of complexes is a fundamental aspect of lead's aqueous chemistry.

At lower lead concentrations, the formation of mononuclear hydroxo complexes is favored. polimi.it As the pH of a solution containing Pb²⁺ ions increases, the following mononuclear species are sequentially formed:

Pb(OH)⁺ : This is the first hydrolysis product, formed as the pH begins to rise. polimi.itwikipedia.org The deprotonation of a water molecule in the hydration shell of the Pb²⁺ ion leads to the formation of this cationic complex. scilit.com

Pb(OH)₂(aq) : With a further increase in pH, a second hydroxide (B78521) ion coordinates to the lead center, forming the neutral aqueous lead(II) hydroxide complex. polimi.itwikipedia.org This species is distinct from the solid precipitate of this compound.

Pb(OH)₃⁻ : In more alkaline conditions, the complex can accept another hydroxide ion, forming the anionic trihydroxoplumbate(II) ion. polimi.itwikipedia.orgresearchgate.net

A detailed investigation using spectrophotometric-potentiometric titrations identified four mononuclear hydroxide complexes, Pb(OH)q((2-q)+)(aq) for q = 1–4. acs.orgnih.gov The study determined the logarithmic values of the formation constants (log *β₁q) for these equilibria at an ionic strength of 1 M (NaClO₄) to be -7.2 (q=1), -16.1 (q=2), -26.5 (q=3), and -38.0 (q=4). acs.orgnih.gov These mononuclear complexes are considered the most significant hydrolyzed lead species under typical environmental and biological conditions. acs.orgnih.gov

At higher concentrations of lead(II), the mononuclear hydroxo complexes can polymerize to form polynuclear (or polycentric) species, where multiple lead atoms are bridged by hydroxide or oxide ions. polimi.itwikipedia.org Some of the key polynuclear complexes identified include:

Pb₄(OH)₄⁴⁺ : This cluster cation is a primary product of hydrolysis at lower pH values and is the first species to precipitate from a Pb²⁺–NO₃⁻–H₂O system as the pH is raised. capes.gov.brpsu.edu The structure consists of four lead atoms at the corners of a distorted tetrahedron, with hydroxide groups situated above the faces. capes.gov.brrsc.orgresearchgate.net

Pb₃(OH)₄²⁺ : This trimeric species has been proposed to form at neutral pH levels. scholaris.cacapes.gov.br

Pb₆O(OH)₆⁴⁺ : This complex hexanuclear species is thought to form at higher pH values, around 8.5. scholaris.cacapes.gov.brrsc.orgresearchgate.net

The formation of these polynuclear complexes can also be influenced by the total lead(II) concentration. capes.gov.brrsc.orgresearchgate.net

pH Dependence of Lead(II) Speciation

The pH of the aqueous solution is a critical determinant of the dominant lead species present. The distribution among free Pb²⁺ ions, various hydroxo complexes, and solid this compound is directly governed by the hydrogen ion concentration.

At acidic pH values (typically below 6), the predominant species is the free hydrated lead(II) ion, Pb²⁺(aq). polimi.itresearchgate.net As the pH increases into the weakly acidic to neutral range, hydrolysis reactions are initiated, leading to the formation of mononuclear and polynuclear hydroxo complexes. polimi.itwikipedia.org The transition from predominantly Pb²⁺ to various hydroxo species occurs as the concentration of hydroxide ions becomes sufficient to compete with water molecules for coordination sites on the lead ion. rsc.org The formation of solid this compound precipitate generally begins to occur at a pH of approximately 6, significantly reducing the concentration of soluble lead species. polimi.it

The speciation of lead as a function of pH can be summarized in the following interactive table:

Interactive Data Table: Predominant Lead(II) Species at Various pH Ranges| pH Range | Predominant Lead(II) Species |

|---|---|

| < 6 | Pb²⁺(aq) |

| 6 - 8 | Pb(OH)⁺, Pb₄(OH)₄⁴⁺, Pb(OH)₂(s) |

| 8 - 10 | Pb(OH)₂(aq), Pb(OH)₂(s), Pb₃(OH)₄²⁺, Pb₆O(OH)₆⁴⁺ |

Note: The exact pH ranges can vary with total lead concentration and ionic strength.

This compound exhibits amphoteric behavior, meaning it can react as both a base and an acid. quora.comrsgr.in While it is sparingly soluble in water, it dissolves in strong acids to form Pb²⁺ salts and in strong bases to form plumbite ions. quora.com This dissolution in alkaline solutions is due to the formation of higher-order anionic hydroxo complexes.

The primary plumbite ions formed in excess hydroxide are:

[Pb(OH)₃]⁻ (trihydroxoplumbate(II)) : This is the predominant species in hyper-alkaline aqueous solutions. researchgate.netsciencemadness.orgrsc.org Its formation is confirmed by Raman spectroscopy and EXAFS, which indicate a trigonal pyramidal geometry. researchgate.netrsc.org

[Pb(OH)₄]²⁻ (tetrahydroxoplumbate(II)) : This species can also exist, particularly at very high pH values. scielo.org.mxajol.info

This amphoteric nature is a key characteristic of this compound, influencing its environmental fate and its chemistry in various applications. usf.edu

Complex Formation with Various Ligands and Metal Ions in Solution

The aqueous chemistry of lead(II) is further complicated by its ability to form complexes with a wide variety of other ligands present in solution. scilit.compolimi.itrsgr.in Metal-ligand complex formation is a competitive process involving the metal ion, protons, and the ligand's donor groups. iaea.org

Lead(II) is known to form stable complexes with both inorganic and organic ligands. For instance, in natural waters, lead(II) can form complexes with carbonate (PbCO₃(aq), Pb(CO₃)₂²⁻), which can significantly affect its solubility and mobility. nih.gov The presence of dissolved inorganic carbon (DIC) influences the controlling lead solid phase, shifting from cerussite (PbCO₃) to hydrocerussite (Pb₃(CO₃)₂(OH)₂) as pH and DIC concentrations change. nih.gov

Lead(II) also has a high affinity for sulfur-containing ligands, such as those found in biomolecules like cysteine and glutathione. ijamtes.org The stability of these complexes is important in understanding the biological interactions of lead. The hard-soft acid-base (HSAB) principle is not strictly followed by Pb²⁺, as it forms stable complexes with both hard oxygen donors and softer sulfur and nitrogen donors. nih.gov For example, its complex stability with oxygen-donor ligands is comparable to that of Cu²⁺, while with aromatic nitrogen ligands, it is more similar to Fe²⁺. nih.gov The interaction with various functional groups, such as the carboxylic groups on activated carbon or the phenolic and carboxylic groups in organic matter, is also a critical aspect of lead's environmental chemistry. ajol.inforesearchgate.net

Interaction with Organic Ligands

The presence of organic ligands in an aqueous solution significantly influences the solubility and speciation of lead(II). These ligands can form stable, soluble complexes with the Pb²⁺ ion, altering the equilibrium of lead hydroxide dissolution. evitachem.com

Common organic ligands found in natural systems include humic and fulvic acids, which are complex mixtures of organic compounds resulting from the decomposition of plant and animal matter. scribd.comfishersci.ca Fulvic acid, in particular, is known to form soluble complexes with Pb(II). For instance, at a pH of 8.0, increasing the concentration of fulvic acid can significantly reduce the concentration of free Pb²⁺ ions due to the formation of Pb-dihydroxy fulvate complexes.

Other organic molecules, such as amino acids and synthetic chelating agents, also readily form complexes with lead(II). kashanu.ac.ir Glycine, a simple amino acid, reacts with lead(II) nitrate (B79036) and sodium hydroxide to form a lead(II) coordination polymer. kashanu.ac.ir Synthetic ligands like ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA) are powerful chelating agents that form highly stable complexes with lead(II), a property utilized in various industrial and environmental applications. The stability of lead complexes with thiohydroxamic acids has also been studied, indicating they are effective chelators for lead. iaea.org

Role of Ionic Strength in Complex Stability

Ionic strength, a measure of the total concentration of ions in a solution, plays a crucial role in the stability of lead(II) complexes. Variations in ionic strength can alter the activity coefficients of the ions involved in the equilibrium, thereby shifting the position of the equilibrium and affecting the stability constant of the complex. Discrepancies in reported thermodynamic stability constants for lead complexes often arise from differences in the ionic strength of the media used during experiments.

Studies on the complexation of lead(II) with inorganic ligands like chloride and carbonate have demonstrated a clear dependence on ionic strength. researchgate.netnih.gov For example, the formation constants for lead(II) carbonate complexes have been determined over a range of ionic strengths from 0.001 to 5.0 molal. researchgate.net Similarly, investigations into the lead(II)-chloride system have been conducted at various ionic strengths to develop models that can predict stability constants under different conditions. nih.gov Generally, for many metal-ligand systems, the stability constants of the complexes are observed to increase with an increase in the ionic strength of the medium. ijrbat.in To obtain consistent and comparable data, it is a common practice to maintain a constant ionic strength during experimental determinations using a background electrolyte like sodium perchlorate (B79767) (NaClO₄). acs.org

Thermodynamic Stability Constants and Their Determination

The formation of this compound complexes in water can be described by a series of equilibria, each with a corresponding thermodynamic stability constant. These constants quantify the stability of each complex. The reactions are typically represented as the stepwise addition of hydroxide ions or, more accurately, as the hydrolysis of the aqueous Pb²⁺ ion.

A detailed investigation into the lead(II)-hydroxide system in a sodium perchlorate medium at 25 °C identified four mononuclear hydroxide complexes. acs.org The equilibria for these complexes are expressed as:

Pb²⁺(aq) + qH₂O ↔ Pb(OH)q⁽²⁻q⁾⁺(aq) + qH⁺(aq)

The logarithmic values of the formation constants (log *β₁q) for these species at an ionic strength (I) of 1 M are presented in the table below. acs.org

| Complex Formula | q | log *β₁q (I = 1 M NaClO₄) |

| Pb(OH)⁺ | 1 | -7.2 |

| Pb(OH)₂ | 2 | -16.1 |

| Pb(OH)₃⁻ | 3 | -26.5 |

| Pb(OH)₄²⁻ | 4 | -38.0 |

| This table is generated based on data from a detailed investigation of the Pb(II)/OH⁻ system. acs.org |

These mononuclear complexes are considered the most significant hydrolyzed lead species under typical environmental and biological conditions. acs.org Further studies using Raman spectroscopy and quantum chemical calculations have confirmed that the trihydroxidoplumbate(II) complex, [Pb(OH)₃]⁻, is the predominant species in hyper-alkaline aqueous solutions. researchgate.netrsc.org

Methodologies for Resolving Discrepancies in Reported Constants

Significant discrepancies exist in the literature for the reported stability constants of lead hydroxide complexes. These inconsistencies can stem from various experimental factors, including differences in ionic strength, pH calibration methods, temperature control, and the potential for competing reactions with other ligands present in the solution.

To address these discrepancies and obtain more reliable and consistent data, several methodologies are employed:

Standardization of Experimental Conditions: A primary strategy is to conduct experiments under rigorously controlled and standardized conditions. This includes maintaining a constant temperature and ionic strength, often by using a non-complexing background electrolyte like NaClO₄. nih.gov

Cross-Validation with Multiple Techniques: Employing a combination of different analytical techniques to study the same system provides a robust way to validate results. For instance, a study might combine UV-visible spectrophotometry with potentiometric titrations to get a comprehensive dataset. acs.org The results can be further confirmed with spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy. acs.org

Critical Evaluation of Literature Data: A thorough review and critical evaluation of existing data can help identify the most reliable values. Organizations like the International Union of Pure and Applied Chemistry (IUPAC) commission projects to critically assess and recommend stability constant values for environmentally significant metal complexes.

Speciation Modeling Approaches (e.g., PHREEQC)

Predicting the chemical speciation of lead(II) in complex aqueous environments is essential for assessing its environmental fate and transport. Geochemical modeling software, such as PHREEQC (pH-REdox-EQuilibrium (in C)), provides a powerful tool for this purpose.

These models use thermodynamic data, including the stability constants for lead hydroxide and other relevant complexes (e.g., with carbonates, sulfates, and organic ligands), to calculate the distribution of different lead species as a function of various environmental parameters. researchgate.net The key inputs for the model typically include:

Total concentrations of lead and other relevant ions.

pH and redox potential (Eh) of the solution.

Temperature.

A thermodynamic database containing the necessary stability constants.

The output of a speciation model is often a distribution diagram that shows the percentage of each lead species present as conditions like pH change. researchgate.net For example, a model could predict that at low pH, free Pb²⁺ dominates, while with increasing pH, the dominant species shift to Pb(OH)⁺, then to the precipitate Pb(OH)₂(s), and finally to the soluble [Pb(OH)₃]⁻ in highly alkaline conditions. researchgate.net These models are invaluable for researchers in environmental science, geochemistry, and toxicology to predict how lead will behave in natural waters, soils, and industrial process streams.

Environmental Geochemistry and Transformation Processes of Lead Ii Hydroxide

Role in Lead Speciation and Mobility in Environmental Matrices (e.g., Water, Soil)

The speciation of lead—its distribution among different chemical forms—is a critical factor controlling its mobility and bioavailability in the environment. Lead(II) hydroxide (B78521) and related hydroxo complexes are central to this speciation, particularly in aqueous systems. In surface waters, the majority of lead often exists in undissolved forms, such as colloidal particles of lead carbonate or lead hydroxide. wikipedia.org

The solubility of lead compounds, and thus the mobility of lead, is strongly governed by the pH of the surrounding matrix. encyclopedia.pub

In Water: At a pH of 7 or higher, lead tends to be readily complexed, and most of its inorganic salts, including hydroxides and carbonates that form from lead hydroxide, are poorly soluble. wikipedia.org In weakly acidic conditions, the more mobile and bioavailable free lead ion, Pb²⁺, is the dominant species. As pH increases into the neutral and alkaline range (pH 7-10), hydrolyzed species such as Pb(OH)⁺, aqueous Pb(OH)₂, and polynuclear species like Pb₄(OH)₄⁴⁺ become more prevalent. wikipedia.orgsharif.edu This transformation into less soluble hydroxide and carbonate forms reduces lead's mobility in the water column, often leading to its precipitation into sediments. wikipedia.org

In Soil: Lead mobility in soil is generally low because it is strongly adsorbed to soil particles. wikipedia.org The stability of lead(II) hydroxide is a key factor here; its formation and subsequent reactions are influenced by soil pH, cation exchange capacity, and the presence of organic matter. wikipedia.orgresearchgate.net Iron and manganese oxides in soil can also play a significant role in sequestering lead. wikipedia.orgresearchgate.net In acidic soils, lead has higher solubility and mobility, whereas in alkaline soils, the formation of insoluble lead hydroxides and carbonates significantly limits its movement into groundwater. wikipedia.orgencyclopedia.pub

Transformation Pathways of this compound in Complex Systems

Once formed, this compound is subject to several transformation pathways depending on the specific chemical conditions of its environment.

In the presence of carbon dioxide, which dissolves in water to form carbonic acid, this compound readily transforms into lead carbonates. This is a crucial pathway that contributes to the formation of protective layers on lead pipes (B44673) and the sequestration of lead in soils and sediments. nih.gov The reaction can lead to various products, most notably basic lead carbonates.

A common reaction is: 2Pb(OH)₂ + CO₂ → Pb₂(OH)₂CO₃ + H₂O

Several basic lead carbonates are known to form through this process, including:

Hydrocerussite (2PbCO₃·Pb(OH)₂): Also known as white lead, this complex salt containing both carbonate and hydroxide ions occurs naturally as a mineral.

Plumbonacrite (3PbCO₃·Pb(OH)₂·PbO): Another basic lead carbonate that can be formed under these conditions.

These carbonate minerals are generally insoluble and represent a more stable, less mobile form of lead in many environmental settings. wikipedia.org

This compound exists in the +2 oxidation state. Under oxidizing conditions, it can be transformed into lead(IV) compounds, most notably lead dioxide (PbO₂). Lead dioxide is a powerful oxidizing agent and represents the +4 oxidation state. While direct oxidation in typical soil environments is not a primary pathway, it can occur under specific chemical conditions. For instance, the chlorination of plumbite solutions (Pb(OH)₄²⁻), which are formed by dissolving this compound or lead(II) oxide in alkaline solutions, can cause the formation of lead dioxide.

The reaction proceeds as follows: Pb(OH)₄²⁻ + Cl₂ → PbO₂ + 2Cl⁻ + 2H₂O

This process is relevant in environments with strong oxidizing agents, such as treated water systems or some industrial waste streams.

Research indicates that a simple, stable this compound, Pb(OH)₂, is likely not a discrete, isolatable solid compound under normal conditions. wikipedia.orgwebmineral.com Instead, the addition of a hydroxide to a lead(II) salt solution typically precipitates hydrated lead oxides (PbO·xH₂O) or more complex oxy-hydroxides. wikipedia.orgacs.org

Two such established forms are:

2PbO·H₂O or Pb₂O(OH)₂

3PbO·H₂O or Pb₃O₂(OH)₂

Influence of Environmental Factors on this compound Stability and Environmental Mobility

Several interconnected environmental factors govern the stability of this compound and its subsequent impact on lead mobility.

| Factor | Influence on Stability and Mobility |

| pH | This is the most critical factor. Low pH (<6.5) increases the solubility of lead compounds, favoring the mobile Pb²⁺ ion. High pH (≥7) promotes the formation of less soluble lead hydroxides and carbonates, restricting mobility. wikipedia.orgencyclopedia.pub |

| Oxidation-Reduction (Redox) Potential | Redox conditions determine the oxidation state of lead. Oxidizing environments can facilitate the transformation of Pb(II) species to less mobile Pb(IV) oxides, while reducing conditions can keep lead in the more mobile Pb(II) state or even reduce it to metallic lead. encyclopedia.pub |

| Anions | The presence of other ions in the water or soil solution can significantly affect lead solubility. Carbonate (CO₃²⁻) ions react with lead hydroxide to form highly insoluble lead carbonates. wikipedia.org Similarly, phosphate (B84403) (PO₄³⁻) and sulfate (B86663) (SO₄²⁻) can form sparingly soluble precipitates, further reducing lead mobility. researchgate.net |

| Dissolved Organic Matter (DOM) | DOM, such as humic and fulvic acids found in soils and natural waters, can form strong complexes with lead ions. This complexation can either increase lead's solubility and mobility or, if the DOM is bound to soil particles, contribute to its sequestration. wikipedia.orgresearchgate.net |

These factors interact in complex ways, making the prediction of lead's fate in any specific environment challenging. However, understanding the central role of this compound formation and transformation is essential for managing lead contamination in soil and water.

Mechanistic Studies of Adsorption and Precipitation Involving Lead Ii Hydroxide

Adsorption Mechanisms of Lead(II) Ions onto Various Substrates

The uptake of lead(II) ions from solution onto solid-phase materials, or adsorbents, is not a single process but rather a combination of several mechanisms acting concurrently. The predominance of any one mechanism is dependent on the specific characteristics of the adsorbent, the chemistry of the solution, and the operational conditions. Key mechanisms identified in the literature include surface complexation, ion exchange, electrostatic attraction, and intraparticle diffusion. researchgate.net

Surface complexation is a primary mechanism for the adsorption of lead(II) ions, involving the formation of coordination bonds with functional groups on the adsorbent's surface. researchgate.net This process is particularly significant on surfaces rich in hydroxyl (-OH) groups, such as those found on metal oxides and certain biochars. rsc.orgmdpi.com Upon hydration, these surfaces can feature both protonated (-OH₂⁺) and deprotonated (-O⁻) sites. mdpi.com

The interaction often occurs with deprotonated hydroxyl groups, leading to the formation of inner-sphere complexes. For instance, studies on the adsorption of Pb(II) onto ferrihydrite and magnetite nanoparticles have shown that surface complexation is the dominant mechanism. researchgate.netrsc.org On ferrihydrite, the predominant adsorbed species was identified as ≡FesOPb, indicating a direct bond between a surface iron atom and the lead ion. rsc.org Larger ions like Pb(II) tend to form stronger coordination bonds with these surface hydroxyl groups compared to smaller ions. rsc.org This complexation is an endothermic process, with the reaction proceeding more favorably at higher temperatures. nih.gov

Ion exchange is another significant mechanism contributing to the removal of lead(II) ions, particularly with adsorbents that have mobile ions which can be swapped for Pb(II) from the solution. youtube.comepa.gov This process is prevalent in materials like zeolites, clays, biochars, and synthetic ion-exchange resins. researchgate.netscielo.org.zabioengineer.org During the adsorption of Pb(II) onto certain biochars, for example, the release of other cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺) has been observed, providing direct evidence of an ion exchange mechanism at play. researchgate.net

Synthetic ion exchange resins, such as strong acid cation (SAC) and weak acid cation (WAC) types, are specifically designed for this purpose. resintech.com SAC resins exhibit a relatively high affinity for lead, although high concentrations of competing ions like sodium can interfere with the process. resintech.com WAC resins in the sodium form are known to have a very high selectivity for lead. resintech.com The process involves the contaminant ions in the water being removed by exchanging with another, non-toxic ion from the resin. youtube.com

Electrostatic attraction plays a crucial role in the initial stage of adsorption, where positively charged lead ions (Pb²⁺) are drawn to a negatively charged adsorbent surface. The surface charge of an adsorbent is highly dependent on the solution's pH relative to the material's point of zero charge (pHpzc). nih.gov When the solution pH is above the pHpzc, the surface becomes negatively charged, promoting the attraction of cations. researchgate.net

For example, on activated carbons, electrostatic attraction occurs between lead cations and deprotonated functional groups like carboxyl and lactone groups. mdpi.com Conversely, at low pH values (below the pHpzc), the adsorbent surface becomes protonated and thus positively charged. This leads to electrostatic repulsion between the surface and Pb²⁺ ions, which weakens the adsorption interaction. mdpi.com Therefore, controlling the pH is essential for maximizing removal efficiency through this mechanism.

The process often exhibits multiple phases: an initial, rapid uptake corresponding to diffusion from the bulk solution to the external surface of the adsorbent (film diffusion), followed by a slower phase representing the gradual diffusion of ions from the surface into the pores (intraparticle diffusion). srrjournals.com In some systems, such as the adsorption of lead onto mansonia wood sawdust, an increase in the initial lead(II) concentration was found to increase the rate of intraparticle diffusion. nih.gov However, studies on activated carbon have indicated that intraparticle diffusion is not the sole rate-limiting step, suggesting that other mechanisms, like film diffusion, also significantly influence the adsorption kinetics. mdpi.com

The pH of the aqueous solution is arguably the most critical parameter influencing the removal of lead(II), as it affects both the surface charge of the adsorbent and the chemical form (speciation) of lead in the solution. sciforschenonline.orgmdpi.com Generally, the adsorption capacity for Pb(II) increases as the pH rises from acidic to neutral conditions. mdpi.comscielo.org.mx This is due to two main factors: at lower pH, there is a higher concentration of H⁺ ions that compete with Pb²⁺ for active adsorption sites, and the adsorbent surface is more likely to be positively charged, causing electrostatic repulsion. scielo.org.zaresearchgate.net

As the pH increases, the concentration of competing H⁺ ions decreases and the adsorbent surface becomes more negatively charged, favoring Pb²⁺ adsorption. researchgate.net However, as the pH continues to increase into the alkaline range (typically above pH 6), the removal of lead is no longer solely due to adsorption. Lead(II) ions begin to react with hydroxide (B78521) ions (OH⁻) in the solution to form insoluble lead(II) hydroxide (Pb(OH)₂), which then precipitates out of the solution. nih.govsciforschenonline.orgscielo.org.mx The dominant species of lead is Pb²⁺ at pH values below 5.5, but as the pH rises above this, hydrolysis leads to the formation of species like Pb(OH)⁺ and eventually the solid precipitate Pb(OH)₂. researchgate.netmdpi.comscielo.org.mx This chemical precipitation becomes the primary removal mechanism at higher pH levels. sciforschenonline.org

Adsorption Kinetics and Modeling

To quantify the rate of lead(II) adsorption and understand the underlying mechanisms, various kinetic models are applied to experimental data. These models provide insight into whether the process is controlled by physical diffusion or chemical reaction rates.

The most commonly used models include the pseudo-first-order and pseudo-second-order models. Overwhelmingly, studies across a wide range of adsorbents report that the pseudo-second-order kinetic model provides the best fit for the adsorption of lead(II). nih.govmdpi.commdpi.commdpi.commdpi.com This suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and lead ions. researchgate.netgnest.org

The adsorption process is typically characterized by a rapid initial phase where lead ions bind to readily available active sites on the adsorbent surface, followed by a much slower phase as the system approaches equilibrium. mdpi.com Equilibrium is often reached within a specific timeframe, for example, within 30 minutes for certain ion-exchange resins or after 100 minutes for some activated carbons. nih.govmdpi.com

To describe the equilibrium state of adsorption, isotherm models such as the Langmuir and Freundlich models are employed. The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, often describes the equilibrium data well for lead(II) adsorption. researchgate.netmdpi.commdpi.com The Freundlich model, which is applicable to multilayer adsorption on a heterogeneous surface, has also been shown to fit the experimental data in some cases. nih.govgnest.org The successful application of these models allows for the determination of key parameters like the maximum adsorption capacity of the material. researchgate.netmdpi.com

Data Tables

Table 1: Kinetic Model Parameters for Pb(II) Adsorption onto Various Adsorbents

This table presents representative data from different studies, showing the frequent applicability of the pseudo-second-order model.

| Adsorbent | Kinetic Model | R² Value | Reference |

| Activated Carbon (AC C) | Pseudo-Second-Order | >0.99 | mdpi.com |

| Unmodified Melon Pod Husk | Pseudo-Second-Order | 0.9986 | srrjournals.com |

| Citric Acid Modified Melon Pod Husk | Pseudo-Second-Order | 0.9997 | srrjournals.com |

| Ion-Exchange Resin (G-26) | Pseudo-Second-Order | Very Good Fit | mdpi.com |

| GLDA-Intercalated ZnAl-LDH | Pseudo-Second-Order | Good Fit | mdpi.com |

| Activated Carbon (from waste biomass) | Pseudo-Second-Order | Best Correlation | nih.gov |

Table 2: Influence of pH on Lead(II) Removal Efficiency

This table illustrates the general trend of increasing lead removal with higher pH, leading to precipitation.

| Initial Pb(II) Conc. (mg/L) | pH | Removal Efficiency (%) | Predominant Mechanism | Reference |

| 500 | 3 | ~45 | Adsorption | sciforschenonline.org |

| 500 | 5 | ~50 | Adsorption | sciforschenonline.org |

| 500 | 7 | ~62 | Adsorption/Precipitation | sciforschenonline.org |

| 500 | 9 | ~78 | Precipitation | sciforschenonline.org |

| 500 | 11 | ~95 | Precipitation | sciforschenonline.org |

| Not Specified | > 6.7 | High | Precipitation as Pb(OH)₂ | nih.gov |

| Not Specified | > 5.5 | High | Hydrolysis/Precipitation | mdpi.com |

Precipitation Mechanisms of this compound in Environmental Remediation Contexts

Formation of Insoluble Lead Complexes for Heavy Metal Removal

The removal of lead from aqueous solutions is frequently achieved through chemical precipitation, a process that converts dissolved lead ions into insoluble solid phases. ijcrt.orgsamcotech.com This technique is widely employed for treating industrial wastewater containing high concentrations of lead. samcotech.com The fundamental principle of this method lies in adjusting the pH of the solution to a point where the solubility of lead is minimized, leading to its precipitation as solid particles that can be subsequently separated from the liquid phase through sedimentation or filtration. samcotech.com

One of the most common and cost-effective methods for lead removal is hydroxide precipitation. ijcrt.org By adding a caustic agent, such as calcium hydroxide (Ca(OH)₂), the pH of the wastewater is increased, causing lead ions (Pb²⁺) to react with hydroxide ions (OH⁻) to form insoluble this compound (Pb(OH)₂). samcotech.comsciforschenonline.org The efficiency of lead removal through hydroxide precipitation is highly dependent on the pH of the solution. sciforschenonline.org Studies have shown that the solubility of most metal hydroxides, including this compound, is minimal in the pH range of 9 to 11. sciforschenonline.org Research on both synthetic and actual industrial wastewater has demonstrated that lead removal efficiency increases with an increase in both initial lead concentration and pH, with maximum removal efficiencies of up to 95% being achieved at a pH of 11. sciforschenonline.org

The formation of other insoluble lead complexes, such as lead carbonate (PbCO₃) and lead phosphates, is also a viable strategy for lead removal. ijcrt.orgmdpi.com Carbonate precipitation, for instance, can be an effective alternative to hydroxide precipitation and is often preferred for the removal of lead. deu.edu.tr This process involves the addition of a carbonate source, such as soda ash (Na₂CO₃), to precipitate lead as lead carbonate. deu.edu.tr The effectiveness of forming these insoluble complexes is a cornerstone of chemical precipitation methods for the remediation of lead-contaminated water. researchgate.net

Table 1: Research Findings on Lead Removal by Precipitation

| Study Focus | Key Findings | Reference |

| Hydroxide Precipitation Efficiency | Lead removal efficiency increased with higher initial Pb(II) concentration and pH, reaching up to 95% at pH 11. | sciforschenonline.org |

| Common Precipitation Methods | Chemical precipitation, particularly hydroxide treatment, is a widely used, simple, and cost-effective method for lead removal from industrial effluent. | ijcrt.org |

| pH Dependence of Precipitation | The solubility of most metal hydroxides is minimal in the pH range of 9 to 11, making this the optimal range for precipitation. | sciforschenonline.org |

| Alternative Precipitation Agents | Carbonate precipitation is an effective alternative to hydroxide precipitation for lead removal. | deu.edu.tr |

Co-precipitation with Other Species (e.g., carbonates)

Co-precipitation is a process where a dissolved contaminant, in this case, lead, is incorporated into a precipitating solid phase of another element. This mechanism is particularly relevant in environmental systems where various ions are present. The co-precipitation of lead with carbonate minerals, such as calcite (CaCO₃), is a significant process for lead immobilization. mdpi.com

Microbially induced carbonate precipitation (MICP) has emerged as a promising technology for the remediation of heavy metal-contaminated soils. mdpi.com This process utilizes the metabolic activity of microorganisms to induce the precipitation of carbonates, which can effectively sequester heavy metals like lead. mdpi.com In the presence of calcium ions, microorganisms can facilitate the formation of calcite, and lead ions present in the solution can be co-precipitated within the calcite crystal structure. mdpi.com Studies have shown that this process can significantly reduce the concentration of lead in contaminated solutions, with removal efficiencies reaching over 97% in a short period. mdpi.com

The mechanism of co-precipitation involves the incorporation of the trace element (Pb²⁺) into the lattice of the host mineral (e.g., CaCO₃) as it forms. This can occur through the formation of solid solutions or by surface adsorption followed by incorporation. The presence of carbonate ions in solution, whether from atmospheric carbon dioxide dissolution or microbial activity, can lead to the precipitation of lead-containing carbonate minerals like hydrocerussite (Pb₃(CO₃)₂(OH)₂) and leadhillite (Pb₄(SO₄)(CO₃)₂(OH)₂), especially at neutral to alkaline pH. mdpi.com The formation of these mixed carbonate-hydroxide minerals further illustrates the interplay between precipitation and co-precipitation processes in controlling lead mobility in the environment. mdpi.com The high pH conditions characteristic of carbonate-rich environments decrease the solubility of heavy metals, facilitating their precipitation as hydroxides or carbonates, thereby effectively immobilizing them. researchgate.net

Table 2: Research Findings on Co-precipitation of Lead with Carbonates

| Study Focus | Key Findings | Reference |

| Microbially Induced Co-precipitation | Marine bacteria can effectively co-precipitate lead with calcium carbonate, reducing lead concentrations by over 97% in two days. | mdpi.com |

| Formation of Lead Carbonate Minerals | In the presence of carbonate, lead can precipitate as hydrocerussite and leadhillite at pH 6 and higher. | mdpi.com |

| pH Influence on Co-precipitation | High pH in carbonate-rich systems decreases lead solubility, promoting its co-precipitation as hydroxides and carbonates. | researchgate.net |

| Synergistic Remediation | The combination of microbially induced carbonate precipitation and modified biochar enhances lead immobilization through both precipitation and adsorption. | mdpi.com |

Isomorphic Replacement in Adsorbent Structures

Isomorphic replacement is a process where one ion is substituted for another of similar size in a crystal lattice without changing the crystal structure of the mineral. This phenomenon is particularly important in clay minerals, which are common components of soils and sediments and are often used as adsorbents for heavy metal removal. The substitution of cations within the clay mineral structure can create a net negative charge on the mineral surface, which enhances its capacity to adsorb positively charged heavy metal ions like Pb²⁺.

In clay minerals such as palygorskite, isomorphic substitution of magnesium (Mg²⁺) by aluminum (Al³⁺) in the octahedral layer is a common occurrence. aip.org This substitution results in a charge imbalance, creating negatively charged sites on the clay surface that can attract and bind Pb²⁺ ions through electrostatic interactions. aip.org The extent of isomorphic replacement can significantly influence the adsorption capacity of the clay mineral for heavy metals. aip.org

Similarly, in minerals like calcite (CaCO₃), the calcium (Ca²⁺) ions can be replaced by other divalent cations of similar ionic radii, such as lead (Pb²⁺). d-nb.inforesearchgate.net The ionic radius of Pb²⁺ is close to that of Ca²⁺, allowing for its substitution into the calcite lattice. This process effectively incorporates lead into the mineral structure, immobilizing it and reducing its bioavailability in the environment. The efficiency of this replacement can be influenced by factors such as the orientation of the crystal surface and the presence of other ions in the solution. d-nb.inforesearchgate.net

Table 3: Research Findings on Isomorphic Replacement

| Mineral | Substituted Ion | Replacing Ion | Key Findings | Reference |

| Palygorskite | Mg²⁺ | Al³⁺ | Isomorphic replacement creates negative surface charges, enhancing the adsorption of heavy metal cations. | aip.org |

| Calcite | Ca²⁺ | Pb²⁺ | The similar ionic radii of Ca²⁺ and Pb²⁺ allow for isomorphic substitution, leading to the immobilization of lead within the calcite structure. | d-nb.inforesearchgate.net |

Thermodynamic Considerations of Adsorption Processes

The thermodynamic parameters of adsorption, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide valuable insights into the nature and spontaneity of the adsorption process for lead(II) ions onto various adsorbents.

The Gibbs free energy change (ΔG°) indicates the spontaneity of the adsorption process. A negative ΔG° value signifies that the adsorption is spontaneous and thermodynamically favorable. researchgate.net Several studies on the adsorption of lead onto different materials, such as nanocomposites and activated carbon, have reported negative ΔG° values, confirming the spontaneous nature of the adsorption. nih.gov The magnitude of ΔG° can also provide information about the type of adsorption. Generally, ΔG° values in the range of -20 to 0 kJ/mol are indicative of physisorption, while values between -80 and -400 kJ/mol suggest chemisorption. sapub.org

The enthalpy change (ΔH°) reveals whether the adsorption process is exothermic (releases heat, negative ΔH°) or endothermic (absorbs heat, positive ΔH°). The adsorption of lead onto some plant-based sorbents has been found to be exothermic, while for others it is endothermic. aut.ac.ir A positive ΔH° suggests that an increase in temperature will favor the adsorption process, which has been observed in the removal of Pb(II) using certain nanocomposites. nih.gov This increased adsorption at higher temperatures can be attributed to the increased kinetic energy of the lead ions and the dehydration of these ions, which facilitates their attachment to the adsorbent surface. nih.gov

The entropy change (ΔS°) reflects the change in randomness at the solid-solution interface during adsorption. A positive ΔS° value indicates an increase in the randomness at the interface, which can be due to the release of water molecules from the adsorbent surface and the lead ion's hydration shell upon adsorption. researchgate.netsapub.org

Table 4: Thermodynamic Parameters for Lead(II) Adsorption

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Adsorption Nature | Reference |

| Olive Leaves Powder | -2.07 to -4.06 | 17.76 | 69.63 | Spontaneous, Endothermic | sapub.org |

| Polyacrylonitrile Nanofibers (modified) | Negative values | Positive value | - | Spontaneous, Endothermic | nih.gov |

| Thuja Leaves Powder | - | Exothermic | - | Spontaneous | aut.ac.ir |

| Populus Leaves Powder | - | Endothermic | - | Spontaneous | aut.ac.ir |

| Magnesium Hydroxide | Negative values | Endothermic | Positive values | Spontaneous | researchgate.net |

Advanced Material Applications and Functionalization Involving Lead Ii Hydroxide

Lead-Acid Battery Systems Research

Lead(II) hydroxide (B78521) is a key component in the chemistry of lead-acid batteries, one of the most widely used rechargeable battery systems.

In lead-acid batteries, lead(II) hydroxide plays a crucial part in the electrochemical processes occurring at the electrodes. Although the primary active materials in a charged state are lead (Pb) at the negative electrode and lead(IV) oxide (PbO₂) at the positive electrode, this compound is involved in the complex hydrolysis and reaction pathways. savemyexams.comuobabylon.edu.iq During the discharge cycle, both electrodes are converted to lead(II) sulfate (B86663) (PbSO₄). savemyexams.comchemistrytalk.org The formation and dissolution of lead compounds, including lead(II) ions and their hydroxo complexes, are fundamental to the battery's operation. wikipedia.org The Pb(OH)⁺ species, for instance, can adsorb onto the electrode surface. researchgate.net In some contexts, this compound is considered a precursor or an intermediate in the formation of the active mass. Pastes for positive electrodes can be made from basic lead sulfates and lead oxides, which are then electrochemically formed into the active material. google.com The reversible formation and dissolution of lead compounds are central to the battery's ability to store and release electrical energy.

Research has shown that the efficiency and longevity of lead-acid batteries can be significantly improved by optimizing the composition and microstructure of the electrode materials. Modifying the microstructure of materials related to this compound can lead to better charge-discharge efficiency and cycle life. For instance, studies on different formulations have indicated that incorporating lead hydroxide can enhance charge retention and the number of cycles a battery can endure. The physical characteristics of the active material, such as having a high porosity and surface area, are desirable for high-performance electrodes. google.com In the context of soluble lead flow batteries, a related technology, controlling the concentration of soluble lead(II) ions is crucial for achieving uniform and adherent deposits on the electrodes, which in turn affects cell capacity and performance. mdpi.com

Pb(s) + PbO₂(s) + 2H₂SO₄(aq) ⇌ 2PbSO₄(s) + 2H₂O(l) savemyexams.com

The process is reversed during charging, where an external current drives the non-spontaneous conversion of lead(II) sulfate back to lead and lead(IV) oxide. chemistrytalk.org this compound and its related ionic species in solution, such as Pb(OH)⁺, are intermediates in the complex aqueous chemistry governed by pH. wikipedia.orgresearchgate.net The reversible transformation between Pb(II) species in solution and the solid active materials on the electrodes is the fundamental mechanism enabling the battery's rechargeability.

| Battery State | Negative Electrode (Anode) Reaction | Positive Electrode (Cathode) Reaction |

| Discharge | Pb(s) + SO₄²⁻(aq) → PbSO₄(s) + 2e⁻ | PbO₂(s) + 4H⁺(aq) + SO₄²⁻(aq) + 2e⁻ → PbSO₄(s) + 2H₂O(l) |

| Charge | PbSO₄(s) + 2e⁻ → Pb(s) + SO₄²⁻(aq) | PbSO₄(s) + 2H₂O(l) → PbO₂(s) + 4H⁺(aq) + SO₄²⁻(aq) + 2e⁻ |

Table based on data from various sources. savemyexams.comuobabylon.edu.iq

Catalytic Applications and Mechanisms

This compound and its complexes exhibit notable catalytic activity in several types of chemical reactions.

This compound has been identified as an effective catalyst in various chemical transformations. It is known to catalyze the oxidation of cyclododecanol. chemicalbook.comresearchgate.net One of the most studied applications is its ability to promote the hydrolysis of ribonucleic acid (RNA). researchgate.net The Pb(II) hydroxide species can facilitate the cleavage of the phosphodiester backbone of RNA. umich.edu This occurs through a transesterification reaction where the 2'-hydroxyl group attacks the adjacent phosphodiester bond. umich.edu The efficiency of this cleavage is sensitive to the local structure of the RNA, making Pb(II) a useful probe for studying RNA conformation. umich.edunih.gov The catalytic activity is often proportional to the concentration of the Pb(OH)⁺ species, with an optimal pH range typically between 6.0 and 7.7. umich.edu

This compound also acts as a catalyst in transesterification reactions beyond RNA, such as those involving phosphate (B84403) diesters. researchgate.net In the context of biodiesel production, various metal hydroxides are explored as catalysts, although lead hydroxide itself is less common than others like calcium or aluminum hydroxide for this specific application. nih.gov The general mechanism for base-catalyzed transesterification involves the activation of an alcohol by the catalyst to form an alkoxide, which then acts as a nucleophile. mdpi.compsu.edu

| Catalytic Application | Reactants | Product(s) |

| RNA Hydrolysis | RNA, Water | 2',3'-cyclic phosphate and 5'-hydroxyl products |

| Phosphate Diester Transesterification | Phosphate diester, Alcohol | Transesterified phosphate ester |

| Cyclododecanol Oxidation | Cyclododecanol, Oxidant | Cyclododecanone |

Table compiled from information in multiple sources. researchgate.netchemicalbook.comumich.edu

Role in Layered Double Hydroxide (LDH) Catalysts and Related Materials

Composite Material Development and Characterization

This compound can be incorporated into various matrices to develop composite materials with tailored functionalities. The development of such composites leverages the chemical and physical properties of the hydroxide filler to enhance the performance of the host material.

Flame Retardancy: Inorganic metal hydroxides, such as aluminum hydroxide (Al(OH)₃) and magnesium hydroxide (Mg(OH)₂), are widely used as halogen-free flame retardants in polymers. researchgate.netmdpi.com Their flame-retardant action is primarily based on endothermic decomposition upon heating. This process absorbs a significant amount of heat, cooling the polymer substrate, and releases water vapor, which dilutes the concentration of flammable gases and oxygen in the combustion zone. mdpi.com this compound decomposes endothermically into lead(II) oxide and water, suggesting a similar potential mechanism for imparting flame retardancy. evitachem.com The formation of a solid residue layer (char) from the metal oxide can also act as an insulating barrier, further hindering heat and mass transfer. mdpi.com

Corrosion Resistance: Layered double hydroxides are extensively researched for creating advanced anti-corrosion coatings. nih.govarabjchem.org When incorporated into a polymer matrix or grown directly on a metal surface, LDH-based composites provide corrosion protection through several mechanisms. mdpi.com Firstly, the dispersed LDH nanoplatelets create a tortuous pathway for corrosive species like water, oxygen, and chloride ions, significantly enhancing the barrier properties of the coating. mdpi.com Secondly, the anion-exchange capability of LDHs allows them to trap aggressive anions (e.g., Cl⁻) from the environment. mdpi.com Thirdly, the LDH interlayer can be pre-loaded with corrosion inhibitors, which are then released in response to a corrosive stimulus (e.g., a local pH change or the presence of chloride ions), providing "smart" or active corrosion protection. nih.govresearchgate.net Composite coatings containing Zn-Al LDH, for example, have demonstrated a significant improvement in the corrosion resistance of magnesium and aluminum alloys. researchgate.netresearchgate.net

Precursor for Other Lead Compounds and Materials Synthesis

This compound serves as a valuable and convenient precursor in the synthesis of other lead-based materials, particularly lead oxides. Its ability to be controllably decomposed makes it a key intermediate in the bottom-up fabrication of nanostructured materials.

The thermal decomposition of this compound is a direct and effective method for synthesizing lead(II) oxide (PbO). evitachem.comwikipedia.org The chemical transformation follows the reaction: Pb(OH)₂(s) → PbO(s) + H₂O(g). nih.govmedcraveonline.com This process is utilized to produce PbO with controlled morphologies, such as nanorods and nanoparticles. evitachem.comnih.gov

The properties of the resulting PbO are highly dependent on the synthesis conditions of the initial Pb(OH)₂ precursor and the subsequent calcination parameters, including temperature and duration. For instance, researchers have synthesized PbO nanostructures by first precipitating Pb(OH)₂ and then calcining the precipitate at 320 °C for three hours. nih.gov In another study, the thermal transformation of lead hydroxide to lead oxide nanorods was noted at temperatures between 400-600 °C. evitachem.com The initial synthesis of Pb(OH)₂ itself can be controlled to produce specific morphologies; for example, rod-like Pb(OH)₂ precipitates can be formed by controlling the concentration of chloride ions in the precursor solution, which can then be converted to PbO nanorods. researchgate.net This precursor-based approach allows for fine-tuning the characteristics of the final lead oxide material for various applications.

| Precursors for Pb(OH)₂ | Synthesis/Calcination Conditions | Resulting PbO Product | Key Findings | Reference |

|---|---|---|---|---|

| Lead nitrate (B79036) (Pb(NO₃)₂), Potassium hydroxide (KOH) | Ultrasonication followed by calcination at 320 °C for 3 hours. | PbO nanorods | An ultrasound-assisted sonochemical method was used to fabricate PbO nanostructures from a Pb(OH)₂ intermediate. | nih.gov |

| Lead(II) salt solution, hydroxide | Heating to decomposition temperatures. | Litharge (yellow form of PbO) | Simple heating of the hydroxide precursor yields the oxide. | wikipedia.org |

| Not specified | Thermal decomposition at 400-600 °C. | Nanostructured lead oxide | The thermal transformation from lead hydroxide offers a simple and efficient route to nanostructured PbO. | evitachem.com |

| Lead nitrate, Potassium hydroxide | Solution-phase reaction with NaCl as an additive to form Pb(OH)₂ nanorods, followed by dehydration. | PbO with controlled morphology | The morphology of the final PbO is influenced by the morphology of the Pb(OH)₂ precursor. | researchgate.net |

Formation of Other Lead Salts

This compound is an amphoteric compound, meaning it reacts with both acids and bases. youtube.com Its reaction with acids provides a straightforward route to synthesize various lead(II) salts. The general reaction involves the neutralization of the hydroxide by an acid to form a lead salt and water.

Key examples of lead salt formation from this compound include:

Reaction with Hydrochloric Acid: When reacted with hydrochloric acid (HCl), this compound forms lead(II) chloride (PbCl₂), a white precipitate, and water. libretexts.org

Reaction: Pb(OH)₂(s) + 2HCl(aq) → PbCl₂(s) + 2H₂O(l)

Reaction with Sulfuric Acid: The reaction with sulfuric acid (H₂SO₄) yields lead(II) sulfate (PbSO₄), another white solid precipitate, and water. youtube.comlibretexts.org This reaction is fundamental in the context of lead-acid batteries.

Reaction: Pb(OH)₂(s) + H₂SO₄(aq) → PbSO₄(s) + 2H₂O(l)

Reaction with Carbonic Acid: While direct reaction with carbonic acid (H₂CO₃) is less common, this compound can react with carbon dioxide from the air to form basic lead carbonates. pilgaardelements.com To synthesize lead(II) carbonate (PbCO₃), a more typical laboratory method would involve bubbling carbon dioxide through a solution where this compound is dissolved in a weak acid, or by reacting a soluble lead salt with a carbonate source. easychem.orgnih.govquora.com

The ability to form these salts is pivotal for applications where specific lead compounds with controlled purity are required.

Precursor for Perovskite Materials (e.g., PZT powders)

This compound is a key starting material in the synthesis of lead zirconate titanate (PZT), a ceramic perovskite material with significant piezoelectric properties. wikipedia.orgscientific.net Wet chemical methods, such as coprecipitation, are often employed to produce fine, homogeneous PZT powders, and this compound is a common precursor in these routes. scientific.netosti.gov

In a typical synthesis, this compound is coprecipitated along with the hydroxides of zirconium and titanium. capes.gov.br For example, a process can involve the coprecipitation of metal hydroxides like Pb(OH)₂, ZrO(OH)₂, and TiO(OH)₂ in a controlled pH range of 9-10. osti.govcapes.gov.br

One modified coprecipitation method involves first creating a precipitate of zirconium and titanium hydroxides, (Zr,Ti)O(OH)₂. scientific.netresearchgate.net This precipitate is then dispersed in an ammonia (B1221849) solution, into which lead hydroxide is subsequently precipitated. scientific.netresearchgate.net The resulting precursor mixture is then calcined (heated at high temperatures) to form the single-phase perovskite PZT powder directly, often avoiding the formation of intermediate phases like PbTiO₃. scientific.netcapes.gov.br Research has shown that using two different lead precursors, such as Pb(OH)₂ and lead oxalate (B1200264) (PbC₂O₄), can facilitate low-temperature PZT formation. osti.govcapes.gov.br

The use of this compound as a precursor allows for the synthesis of PZT powders with desirable characteristics, such as:

High compositional homogeneity. capes.gov.br

Fine, sub-micrometer particle size. capes.gov.br

Formation of the desired tetragonal PZT phase at relatively low calcination temperatures (as low as 500°C). capes.gov.br

These characteristics are crucial for manufacturing dense PZT ceramics with good dielectric and piezoelectric properties after sintering. capes.gov.br

Lead Hydroxide Nitrates as Intermediates in Synthesis

During the synthesis of lead compounds, particularly when reacting lead(II) nitrate with a hydroxide source like sodium hydroxide, basic lead nitrates can form as intermediates. ontosight.ai These compounds are essentially salts containing both hydroxide and nitrate anions, with a general formula such as Pb(NO₃)₂·xPb(OH)₂.

The formation of these intermediates is highly dependent on the reaction conditions, especially the pH. For instance, at a moderate pH (between 8 and 10), basic nitrates like Pb(NO₃)₂·Pb(OH)₂ may precipitate instead of pure this compound. At a low pH, Pb₂(OH)₂(NO₃)₂ is the predominant species formed when an alkali is added to a lead nitrate solution. wikipedia.org As the pH increases, more complex structures like Pb₆(OH)₅NO₃ can form. wikipedia.org

The controlled formation of lead hydroxide nitrates can be leveraged in specific synthetic pathways. They can act as precursors for other lead-based materials. ontosight.ai For example, their thermal decomposition can be a route to produce lead oxides. However, in syntheses where pure this compound is the desired product, the formation of these basic nitrate intermediates is considered an undesirable side reaction. Precise control over the pH and the stoichiometry of reactants is therefore essential to either selectively form these intermediates or to avoid them completely.

Computational Chemistry and Theoretical Modeling of Lead Ii Hydroxide Systems

Density Functional Theory (DFT) Studies on Adsorption Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to understand the fundamental interactions that govern the formation and adsorption of lead(II) hydroxide (B78521) and related species.

DFT calculations have been instrumental in exploring the adsorption of Pb(II) ions and their subsequent hydrolysis on various surfaces. For instance, studies on the interaction of Pb(II) with mineral surfaces like galena (PbS) have utilized DFT to elucidate the role of hydroxide ions (OH⁻) in the release and transformation of lead species. mdpi.com Quantum chemical calculations indicate that while acidic conditions promote the release of Pb²⁺ ions, alkaline conditions can also damage mineral surfaces, facilitating the formation of lead hydroxide species. mdpi.com

In the context of lead(II) hydroxide formation, DFT can be used to determine the geometric structures and stability of various lead-hydroxyl complexes. Research has shown that in aqueous environments, lead ions can form a series of mononuclear and polynuclear hydroxide complexes, such as Pb(OH)⁺, Pb(OH)₂, and Pb₄(OH)₄⁴⁺. acs.orgresearchgate.net DFT calculations help in understanding the bonding characteristics and energetic favorability of these different species.

Furthermore, DFT studies have been employed to investigate the structure of more complex lead compounds containing hydroxide. For example, DFT analysis was used to corroborate the crystal structure of lead(II) selenocyanate (B1200272) hydroxide (Pb[SeCN][OH]), providing optimized structural parameters and insights into its electronic band structure. rsc.org These theoretical calculations confirmed the presence and role of the hydroxide group within the crystal lattice. rsc.org

The adsorption mechanism of lead species, including hydrolyzed forms, has also been a focus of DFT studies. For example, the adsorption of Pb(II) onto materials like hydroxyapatite (B223615) has been modeled using DFT to calculate adsorption energies (E_ads). frontiersin.org A significantly negative E_ads value suggests a strong, favorable interaction, correlating with experimental observations of efficient lead removal. frontiersin.orgfrontiersin.org

Table 1: Selected DFT Studies on this compound and Related Systems

| System Studied | DFT Focus | Key Findings | Reference |

|---|---|---|---|

| Pb(II) on galena (PbS) surface | Interaction with H⁺ and OH⁻ | OH⁻ can damage the galena surface, contributing to the formation of lead hydroxide complexes. | mdpi.com |